N-dodecyl-2-hydroxybenzamide
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Overview
Description
N-dodecyl-2-hydroxybenzamide: is an organic compound with the molecular formula C19H31NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a dodecyl group and the benzene ring is substituted with a hydroxyl group at the ortho position. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dodecyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with dodecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-dodecyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 2-dodecanoylbenzoic acid.
Reduction: Formation of N-dodecyl-2-aminobenzene.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
Chemistry: N-dodecyl-2-hydroxybenzamide is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic compounds. It is also used in the synthesis of other organic compounds as an intermediate .
Biology: In biological research, this compound is used to study membrane proteins. Its surfactant properties help in solubilizing and stabilizing membrane proteins for structural and functional studies .
Medicine: It is also being investigated for its antimicrobial properties .
Industry: this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties make it effective in removing oils and greases from surfaces .
Mechanism of Action
The mechanism of action of N-dodecyl-2-hydroxybenzamide primarily involves its surfactant properties. The dodecyl group interacts with hydrophobic regions of molecules, while the hydroxyl and amide groups interact with hydrophilic regions. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments. In biological systems, it disrupts the lipid bilayer of cell membranes, enhancing the permeability of the membrane and facilitating the transport of molecules across the membrane .
Comparison with Similar Compounds
- N-dodecyl-2-methoxybenzamide
- N-dodecyl-2-methylbenzamide
- N-benzyl-2-hydroxybenzamide
Comparison: N-dodecyl-2-hydroxybenzamide is unique due to the presence of both a long hydrophobic dodecyl chain and a hydrophilic hydroxyl group. This combination imparts strong surfactant properties, making it more effective in solubilizing hydrophobic compounds compared to its analogs like N-dodecyl-2-methoxybenzamide and N-dodecyl-2-methylbenzamide, which lack the hydroxyl group. N-benzyl-2-hydroxybenzamide, on the other hand, has a shorter hydrophobic chain, resulting in different solubility and surfactant properties .
Properties
CAS No. |
10586-70-6 |
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Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N-dodecyl-2-hydroxybenzamide |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(22)17-14-11-12-15-18(17)21/h11-12,14-15,21H,2-10,13,16H2,1H3,(H,20,22) |
InChI Key |
ZETBIRNOTNNZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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